Titanium, chlorotris(2-propanolato)-, (T-4)-
Overview
Description
Titanium, chlorotris(2-propanolato)-, (T-4)-: is an organotitanium compound with the molecular formula C9H21ClO3Ti . It is a colorless to yellow liquid or low melting solid that is sensitive to moisture . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium, chlorotris(2-propanolato)-, (T-4)- can be synthesized from titanium tetraisopropanolate and titanium tetrachloride . The reaction involves the substitution of isopropanol groups with chlorine atoms under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the product.
Industrial Production Methods: In industrial settings, the compound is produced by reacting titanium tetrachloride with isopropanol in the presence of a catalyst. The reaction is conducted under anhydrous conditions to ensure the purity of the product. The resulting compound is then purified by distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Titanium, chlorotris(2-propanolato)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atom can be substituted with other ligands, such as alkoxides or aryloxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alcohols or phenols are used for substitution reactions.
Major Products Formed:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium alkoxides or aryloxides.
Scientific Research Applications
Titanium, chlorotris(2-propanolato)-, (T-4)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of ultralow density ceramic materials.
Biology: Employed in the preparation of biologically active titanium complexes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of titanium, chlorotris(2-propanolato)-, (T-4)- involves the interaction of the titanium center with various substrates. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
- Titanium tetraisopropanolate
- Titanium tetrachloride
- Titanium isopropoxide
Comparison: Titanium, chlorotris(2-propanolato)-, (T-4)- is unique due to its combination of chlorine and isopropanol ligands. This combination provides distinct reactivity and stability compared to other titanium compounds. For example, titanium tetraisopropanolate is more sensitive to hydrolysis, while titanium tetrachloride is more reactive towards nucleophiles .
Properties
IUPAC Name |
propan-2-olate;titanium(4+);chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWVBVPVXRZHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cl-].[Ti+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO3Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942927 | |
Record name | Titanium(4+) chloride propan-2-olate (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20717-86-6 | |
Record name | Chlorotriisopropoxytitanium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20717-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotitanium triisopropoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium, chlorotris(2-propanolato)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Titanium(4+) chloride propan-2-olate (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROTITANIUM TRIISOPROPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1IT56N129 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Chlorotriisopropoxytitanium(IV) in the synthesis of 1,1'-Disubstituted-ferrocenes?
A1: The research paper highlights the use of Chlorotriisopropoxytitanium(IV), often abbreviated as TiCl(OiPr)3, as a key component in the one-pot reductive amination of 1,1'-Diacetylferrocene with aryl amines []. While the paper doesn't delve into the detailed mechanism, it suggests that TiCl(OiPr)3 likely acts as a Lewis acid catalyst in the reaction. This means it facilitates the formation of an imine intermediate from the reaction between 1,1'-Diacetylferrocene and the aryl amine. Further research would be needed to confirm the exact mechanistic role of TiCl(OiPr)3 and explore its potential in similar organic reactions.
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